3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carbaldehyde
Description
3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carbaldehyde is an organic compound with a complex structure It is a derivative of naphthalene, characterized by the presence of three methyl groups and an aldehyde functional group
Properties
IUPAC Name |
3,8,8-trimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-10-7-11-5-4-6-14(2,3)13(11)8-12(10)9-15/h9-10,12H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVRECGZBNGLRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC1C=O)C(CCC2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carbaldehyde typically involves the hydrogenation of a naphthalene derivative followed by functional group modifications. One common method includes the hydrogenation of 3,8,8-trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene under specific conditions to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes using metal catalysts such as palladium or platinum. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde can be reduced to an alcohol.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: 3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carboxylic acid.
Reduction: 3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-yl methyl acetate: A similar compound with an acetate group instead of an aldehyde.
1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethanone: Another derivative with a ketone functional group.
Uniqueness
3,8,8-Trimethyl-1,2,3,4,5,6,7,8-octahydronaphthalene-2-carbaldehyde is unique due to its specific structural features, including the presence of an aldehyde group and multiple methyl groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
